![molecular formula C25H36N2O2 B12466598 1-[4-(Decyloxy)phenyl]-3-(2-ethylphenyl)urea](/img/structure/B12466598.png)
1-[4-(Decyloxy)phenyl]-3-(2-ethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Decyloxy)phenyl]-1-(2-ethylphenyl)urea is an organic compound with a complex structure that includes a decyloxy group attached to a phenyl ring, which is further connected to an ethylphenyl urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Decyloxy)phenyl]-1-(2-ethylphenyl)urea typically involves the reaction of 4-(decyloxy)aniline with 2-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-[4-(Decyloxy)phenyl]-1-(2-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Urea derivatives with oxidized side chains.
Reduction: Amine derivatives with reduced urea groups.
Substitution: Phenyl ring-substituted derivatives.
科学研究应用
3-[4-(Decyloxy)phenyl]-1-(2-ethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[4-(Decyloxy)phenyl]-1-(2-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-[4-(Decyloxy)phenyl]-3-[2-(4-methoxyphenoxy)ethyl]urea
- 1-[4-(Decyloxy)phenyl]-3-[2-(3-methoxyphenoxy)ethyl]urea
- 1-[4-(Decyloxy)phenyl]-3-[2-(2-methylphenoxy)ethyl]urea
Uniqueness
3-[4-(Decyloxy)phenyl]-1-(2-ethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C25H36N2O2 |
|---|---|
分子量 |
396.6 g/mol |
IUPAC 名称 |
1-(4-decoxyphenyl)-3-(2-ethylphenyl)urea |
InChI |
InChI=1S/C25H36N2O2/c1-3-5-6-7-8-9-10-13-20-29-23-18-16-22(17-19-23)26-25(28)27-24-15-12-11-14-21(24)4-2/h11-12,14-19H,3-10,13,20H2,1-2H3,(H2,26,27,28) |
InChI 键 |
MAFCXMHOPAEBFJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


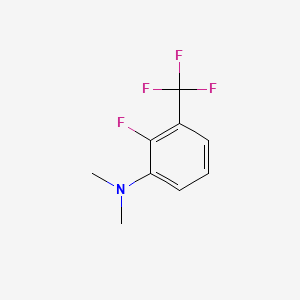
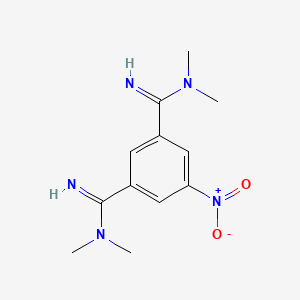
![2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12466541.png)
amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466553.png)
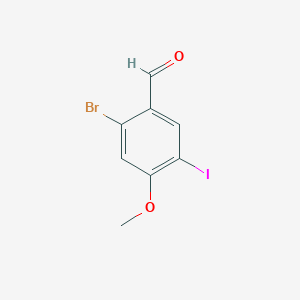
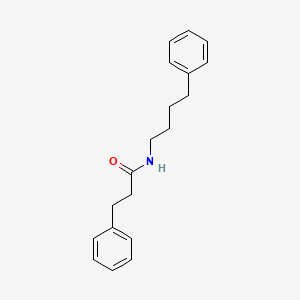
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466569.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12466575.png)
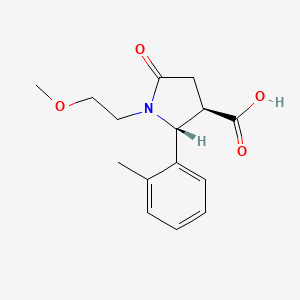


![1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol](/img/structure/B12466590.png)
![N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide](/img/structure/B12466610.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12466612.png)
